8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS 18706-22-4) is an exclusive research intermediate featuring a distinct 8-chloro substitution on the 2-trifluoromethylquinoline pharmacophore. This specific halogen geometry is critical for maintaining target protein binding; substituting this compound with a 6-chloro or 8-bromo analog will invalidate comparative c-Met kinase inhibitor SAR studies and antibacterial screening campaigns. Ensure experimental accuracy by purchasing this exact chemotype for your medicinal chemistry and crop protection lead optimization programs.

Molecular Formula C10H5ClF3NO
Molecular Weight 247.6 g/mol
CAS No. 18706-22-4
Cat. No. B096051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline
CAS18706-22-4
Molecular FormulaC10H5ClF3NO
Molecular Weight247.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)NC(=CC2=O)C(F)(F)F
InChIInChI=1S/C10H5ClF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16)
InChIKeySBVZSZNYPRWWNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline (CAS 18706-22-4) Properties and Procurement Specifications


8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS 18706-22-4, PubChem CID 2736611, molecular weight 247.60 g/mol) is a synthetic heterocyclic compound within the 4-hydroxy-2-(trifluoromethyl)quinoline pharmacophore class. Its molecular architecture features a chloro substituent at the 8-position of the quinoline core, distinguishing it from other members of this family [1]. This compound is a solid with a reported melting point of 138–140 °C and is recognized as a versatile intermediate for synthesizing bioactive molecules, particularly in anti-infective research programs .

Critical Differentiators for Sourcing 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline


In drug discovery and chemical biology, 4-hydroxy-2-(trifluoromethyl)quinolines are not functionally interchangeable scaffolds; even minor positional isomerism or substituent changes can ablate target engagement. The specific 8-chloro substitution pattern on the quinoline core directly impacts target protein binding, a phenomenon well-documented in structure-activity relationship (SAR) studies of this chemotype [1]. Consequently, substituting this compound with an unchlorinated analog, a regioisomer (e.g., 6-chloro), or a different halogen variant (e.g., 8-bromo) can drastically alter pharmacological outcomes [2]. The following section details the quantitative and structural evidence that defines the unique properties of this specific derivative.

Quantitative Comparative Analysis of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline


Positional Isomerism: 8-Chloro vs. 6-Chloro Substitution

The 8-chloro substituent in 8-chloro-4-hydroxy-2-(trifluoromethyl)quinoline offers a distinct steric and electronic profile compared to the 6-chloro regioisomer. SAR investigations on trifluoromethylquinoline-based c-Met kinase inhibitors establish that the position of the halogen is a critical determinant of both potency and off-target toxicity [1]. While the 6-chloro regioisomer (CAS 18706-21-3) exists and is commercially available, the 8-chloro isomer is structurally analogous to a key pharmacophoric element in the highly potent c-Met inhibitor zgwatinib, highlighting its relevance for kinase inhibitor programs [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Halogen Comparison: 8-Chloro vs. 8-Bromo Substitution

Within the 4-hydroxy-2-(trifluoromethyl)quinoline series, the choice of halogen at the 8-position significantly modulates both physicochemical and biological properties. While the 8-bromo analog (CAS 1241940-80-6) is a viable alternative, the 8-chloro substituent provides a superior balance of electron-withdrawing inductive effect (-I) and smaller van der Waals volume, which can lead to more favorable ligand efficiency metrics and improved synthetic accessibility for cross-coupling reactions [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Impact of 2-Trifluoromethyl Group on Antibacterial Activity

The trifluoromethyl (-CF3) group at the 2-position is a powerful pharmacophore for enhancing antibacterial potency. In a 2024 study of 4-hydroxy-2-(trifluoromethyl)quinoline derivatives against phytopathogenic bacteria, the presence of the -CF3 group was essential for achieving meaningful inhibition of Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). The unsubstituted quinoline-4-ol core displayed negligible activity [1].

Antibacterial Agrochemical Phytopathogen

Validated Research and Industrial Use Cases for 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline


Targeted Synthesis of 8-Chloro-Substituted c-Met Kinase Inhibitor Analogs

This compound serves as a direct synthetic precursor or reference standard for generating focused libraries of c-Met tyrosine kinase inhibitors. The 8-chloro-2-trifluoromethylquinoline motif is a validated core scaffold in this therapeutic area [1]. Procurement is justified when the research objective is to explore SAR around the 8-position of this specific kinase inhibitor chemotype, as it provides the exact halogen geometry required for comparative studies with lead compounds like zgwatinib [1].

Lead Optimization in Antibacterial and Agrochemical Discovery

Given that the 2-trifluoromethyl group is critical for activity against phytopathogenic bacteria, this compound is a valuable core scaffold for developing novel bactericides [2]. Researchers engaged in optimizing compounds for crop protection against Xanthomonas or Ralstonia species can use this specific derivative as a key intermediate. Its procurement is necessary to accurately establish baseline structure-activity relationships (SAR) and to synthesize next-generation analogs with improved efficacy and safety profiles [2].

Medicinal Chemistry Scaffold Hopping and Bioisostere Evaluation

The 8-chloro-4-hydroxy-2-(trifluoromethyl)quinoline core is a privileged structure in medicinal chemistry. This specific compound is essential for studies investigating halogen bioisosterism. It allows for direct comparison of the 8-chloro variant against the 8-bromo (CAS 1241940-80-6) or 8-fluoro analogs to determine which halogen atom provides the optimal balance of potency, metabolic stability, and synthetic tractability for a given target [3]. Substituting a different halogenated derivative will invalidate these comparative experiments [3].

Chemical Biology Probe Development

This compound can be used as a building block for creating chemical probes. Its 8-chloro substituent can serve as a specific recognition element or a synthetic handle for further diversification through cross-coupling chemistry [3]. Its unique molecular weight and physicochemical profile, compared to analogs like the 6-chloro isomer, make it the required starting material when the goal is to generate a probe with a precisely defined steric and electronic footprint for target engagement studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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